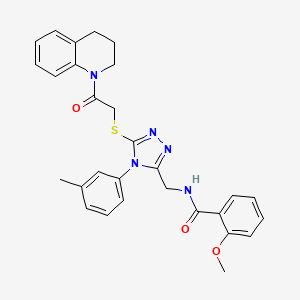
N-((4-(Dimethylamino)-6-(Pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound features a fusion of triazine and chromene moieties, which contributes to its distinctive properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound can act as a catalyst in certain organic reactions due to its unique structure.
Synthesis: : Used as an intermediate in the synthesis of other complex molecules.
Biology
Bioactive compound:
Medicine
Drug development: : Research into its potential as a pharmacological agent for treating various conditions.
Industry
Materials science: : Possible use in the development of advanced materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the triazine moiety: : This can be achieved by reacting cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions.
Chromene core synthesis: : The chromene core is often synthesized through a cyclization reaction involving salicylaldehyde and an appropriate carbonyl compound.
Coupling reaction: : The final compound is formed by coupling the triazine and chromene intermediates using a suitable linking agent.
Industrial Production Methods
Industrial production methods may involve:
Batch processing: : This method allows for precise control over reaction conditions, ensuring high purity of the final product.
Continuous flow synthesis: : This modern approach can enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify certain functional groups, yielding reduced forms of the compound.
Substitution: : The triazine moiety allows for nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Such as sodium borohydride or lithium aluminium hydride.
Substituting reagents: : Various nucleophiles, depending on the desired substitution.
Wirkmechanismus
The mechanism of action involves interaction with molecular targets, including enzymes and receptors. The triazine moiety can interact with nucleophiles, while the chromene core may contribute to binding with specific biological targets. These interactions can modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
N-(4-(diethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-5-6-10-26)12-21-17(27)14-11-13-7-3-4-8-15(13)29-18(14)28/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVFDOWSCQDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2432706.png)
methanone](/img/structure/B2432712.png)



![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)

![N-[(2-ethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2432721.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2432723.png)



![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2432728.png)
![1-chloro-N-[5-fluoro-2-(pyridine-2-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B2432729.png)
